![molecular formula C20H22N2O3S2 B2509524 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 2034566-06-6](/img/structure/B2509524.png)
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea" is not directly described in the provided papers. However, the papers do discuss related urea derivatives and their properties, which can provide insights into the potential characteristics of the compound . For instance, urea derivatives are known for their diverse biological activities, including their role as acetylcholinesterase inhibitors, as mentioned in the first paper . The third paper discusses a urea compound with a dimethoxyphenyl moiety, which shares some structural similarities with the compound of interest .
Synthesis Analysis
The synthesis of urea derivatives typically involves the combination of an amine with an isocyanate or a carbonyl compound to form the urea linkage. In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized, optimizing the spacer length and substituents to achieve high inhibitory activities against acetylcholinesterase . Although the exact synthesis of "1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea" is not detailed, similar synthetic strategies could be employed, adjusting the chain length and substituents to tailor the compound's properties.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The second paper provides an example of a detailed molecular structure analysis using vibrational spectroscopy and theoretical calculations . The molecular structure, vibrational wavenumbers, and electronic properties such as the HOMO-LUMO gap were investigated, which are essential for understanding the compound's reactivity and interaction with biological targets. Similar analyses could be applied to the compound of interest to predict its behavior and potential applications.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The reactivity of the urea moiety, as well as the substituents attached to it, can lead to interactions with enzymes or other biological molecules. The first paper discusses the interaction of urea derivatives with acetylcholinesterase, where the compounds act as inhibitors . The specific chemical reactions and interactions of "1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea" would depend on its precise structure and the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The third paper describes the crystal structure and hydrogen bonding patterns of a urea derivative, which contribute to its stability and solubility . The intramolecular and intermolecular hydrogen bonds can affect the compound's melting point, boiling point, and other physical properties. The electronic properties, such as the HOMO-LUMO gap mentioned in the second paper, also play a role in the compound's optical and electrical properties, which could be relevant for applications in non-linear optics .
科学的研究の応用
Corrosion Inhibition :Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds operate through adsorption onto the steel surface, forming a protective layer that inhibits corrosion. This application is crucial for extending the lifespan of metal components in various industrial systems (B. Mistry et al., 2011).
Pharmaceutical Synthesis and Biological Activities :Urea derivatives have been synthesized for potential biological activities, including as antiviral agents against HBV. The synthetic pathways involve the condensation of key precursor molecules, demonstrating the versatility of urea derivatives in drug development processes (M. T. Aal, 2002).
Molecular Structure and Optical Applications :Research into the molecular structure of urea derivatives, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, has shown that these compounds possess significant non-linear optical properties. Such properties make them candidates for applications in optical devices and materials science (E. S. Al-Abdullah et al., 2014).
Chemical Synthesis and Protective Groups :The study of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights the synthesis of ureas and their subsequent application in creating protective groups for amines. This process showcases the chemical flexibility of urea derivatives in synthetic organic chemistry (Kishore Thalluri et al., 2014).
Material Science and Polymer Chemistry :Urea derivatives have been explored for their potential in cocondensation reactions with methylolphenols under acidic conditions. These reactions are significant for synthesizing polymers and materials with tailored properties, demonstrating the broad applicability of urea derivatives in material science (B. Tomita et al., 1992).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-24-17-5-3-14(11-18(17)25-2)12-22-20(23)21-9-7-16-4-6-19(27-16)15-8-10-26-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXGJGGXUGOAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

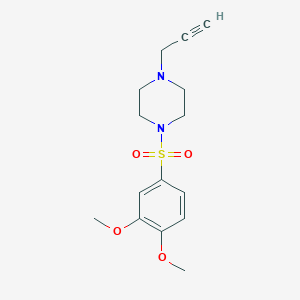
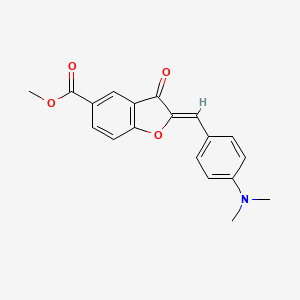
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)
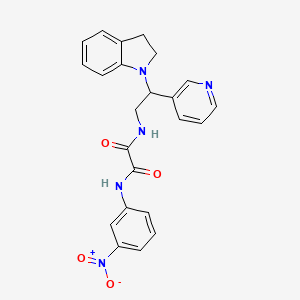
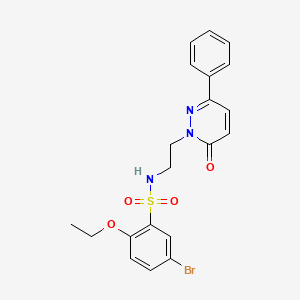
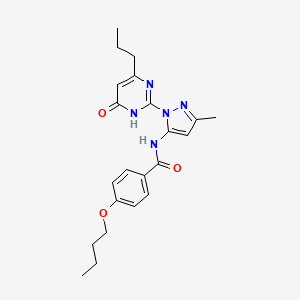
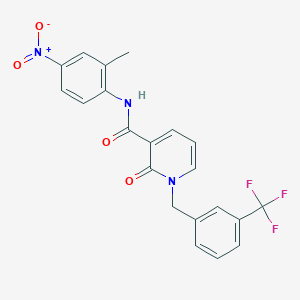

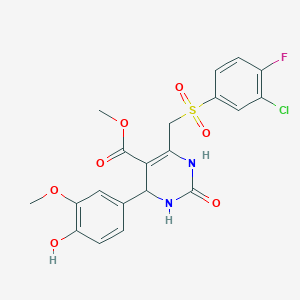
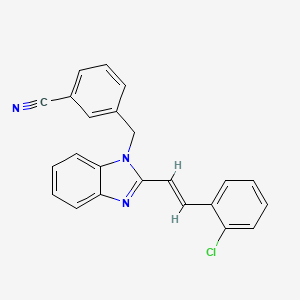
![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)
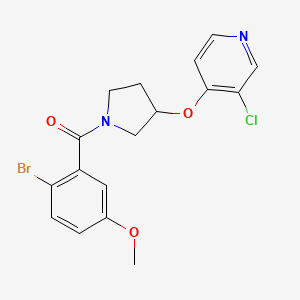

![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)